(R)-cyclohexyl(phenyl)methanamine hydrochloride is a chiral compound with the molecular formula and a molecular weight of approximately 225.76 g/mol. This compound is characterized by the presence of a cyclohexyl group attached to a phenyl group, forming a secondary amine. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various chemical and biological applications. Its potential biological activity suggests interactions with neurotransmitter systems, which may lead to therapeutic applications, particularly in neurological disorders .
(R)-cyclohexyl(phenyl)methanamine hydrochloride is classified as an aromatic amine and falls under the category of chiral amines. It is commonly synthesized in laboratory settings for research purposes, particularly in medicinal chemistry. The compound is listed under various databases, including the Chemical Abstracts Service with the CAS number 58271-62-8, which facilitates its identification and regulatory compliance .
The synthesis of (R)-cyclohexyl(phenyl)methanamine hydrochloride can be achieved through several methods:
These synthetic routes often require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. The use of solvents like ethanol or methanol is common to facilitate reactions .
The molecular structure of (R)-cyclohexyl(phenyl)methanamine hydrochloride features a cyclohexane ring bonded to a phenyl group through a methylene bridge:
The compound's three-dimensional conformation is influenced by steric factors due to the bulky cyclohexyl group .
(R)-cyclohexyl(phenyl)methanamine hydrochloride can participate in various chemical reactions typical for amines:
The reactivity of this compound can be modulated by altering the substituents on the phenyl or cyclohexyl groups, allowing for diverse synthetic applications in medicinal chemistry .
The mechanism of action for (R)-cyclohexyl(phenyl)methanamine hydrochloride is not fully elucidated but suggests potential interactions with neurotransmitter systems. It may influence serotonin or dopamine receptors, which are critical in regulating mood and behavior:
Relevant data include:
(R)-cyclohexyl(phenyl)methanamine hydrochloride has potential applications in various scientific fields:
The arylcyclohexylamine (ACH) class emerged from systematic pharmaceutical exploration of cyclohexane-containing structures in the mid-20th century. The foundational compound, phencyclidine (PCP), was first synthesized on March 26, 1956, by Parke-Davis medicinal chemist Dr. Victor Maddox during investigations into novel analgesics. Maddox employed a Bruylants reaction between piperidine and 1-piperidinocyclohexanecarbonitrile (PCC) with phenylmagnesium bromide [5]. Pharmacological evaluation by Dr. Graham Chen revealed PCP's "unique" ability to induce catalepsy in animal models, distinguishing it from conventional anesthetics [5]. Introduced clinically as Sernyl® in 1958, PCP was abandoned by 1965 due to high incidence (~15%) of prolonged psychotic reactions during postoperative recovery [1] [8]. This neuropsychiatric liability paradoxically fueled its recreational use as "angel dust" in the 1960s-70s [1].
The clinical limitations of PCP drove the development of ketamine (2-(2-chlorophenyl)-2-(methylamino)cyclohexanone) in 1962 as a structurally modified analogue with reduced psychotomimetic effects and shorter duration [1] [6]. Approved by the FDA in 1970, ketamine's dissociative anesthetic properties proved valuable during the Vietnam War [1]. Its diminished psychiatric side effects relative to PCP stemmed from:
Table 1: Key Milestones in Early Arylcyclohexylamine Development
Compound | Synthesis Year | Clinical Introduction | Primary Therapeutic Application | Status |
---|---|---|---|---|
PCP (Phencyclidine) | 1956 | 1958 (as Sernyl®) | General Anesthetic | Withdrawn (1965) |
Ketamine | 1962 | 1970 | Dissociative Anesthesia | Approved (Veterinary/Human) |
Eticyclidine (PCE) | 1953 | Not Developed | Experimental Anesthetic | Research Compound |
The 2000s witnessed resurgence in ACH research driven by ketamine's antidepressant effects and the emergence of designer analogues (e.g., 3-MeO-PCP, 2-FDCK) in the new psychoactive substances (NPS) market. Synthetic ketamine derivatives produced in Asia entered European markets, exploiting legal loopholes where unlisted structures remained uncontrolled [1] [6]. Pharmacologically, these compounds share non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor by binding the PCP site within the ion channel, disrupting glutamatergic neurotransmission and causing dissociative effects [1] [9].
The core arylcyclohexylamine architecture comprises three moieties:
Table 2: Structural Subfamilies and Prototype Derivatives of Arylcyclohexylamines
Subfamily | Core Scaffold | Representative Derivatives | Key Structural Features |
---|---|---|---|
PCP-like | Phenyl-Piperidine-Cyclohexane | PCP, 3-MeO-PCP, 3-OH-PCP, 4-MeO-PCP | Unmodified cyclohexane; Piperidine amine |
Ketamine-like | 2-Chlorophenyl-Methylamino-Cyclohexanone | Ketamine, Deschloroketamine, 2F-DCK | Ketone at C2; Chlorine on aryl ring |
PCE-like | Phenyl-Ethylamino-Cyclohexane | Eticyclidine (PCE), 3-MeO-PCE | Ethylamino group; Variable aryl substituents |
The (R)-cyclohexyl(phenyl)methanamine scaffold represents a simplification of the ketamine structure, retaining the chiral center but lacking the ketone moiety. Synthetic innovation focused on three strategic modifications:
The stereochemistry of the chiral center critically determines pharmacological activity. Ketamine's (S)-(+)-enantiomer exhibits 4-fold higher NMDA receptor affinity than the (R)-(-)-enantiomer [1]. Similarly, synthetic routes to (R)-cyclohexyl(phenyl)methanamine exploit:
Patent literature reveals advanced stereoselective syntheses, such as the preparation of optically active cyclohexylphenylglycolate esters as intermediates for chiral amines [4]. Computational modeling further enables rational design of enantiopure ACH derivatives by predicting binding conformations at the NMDA receptor PCP site [7].
Positional isomerism exerts profound influences on ACH pharmacology. Comparative studies demonstrate that methoxy group placement on the phenyl ring dramatically alters receptor interactions:
Table 3: Pharmacological Impact of Positional Isomerism in Arylcyclohexylamines
Isomeric Pair | Locomotor ED₅₀ (mg/kg) | NMDA IC₅₀ (nM) | Lethality (LD₅₀ mg/kg) | Key Metabolic Differences |
---|---|---|---|---|
3-MeO-PCP vs 4-MeO-PCP | 1.5 vs >5 | 82 vs 420 | 25 vs >50 | 3-position resistant to demethylation |
3-OH-PCE vs 4-OH-PCP | 2.8 vs inactive | 110 vs ND | 18 vs ND | Glucuronidation dominates 3-OH metabolites |
o-MDCK vs m-MDCK | ND | ND | ND | Altered CYP3A4 oxidation rates |
Stereochemistry governs receptor binding through three-dimensional complementarity. The PCP binding site within the NMDA receptor ion channel exhibits distinct enantioselectivity:
Synthetic methodologies evolved to address stereochemical challenges:
The intramolecular Schmidt reaction exemplifies advanced stereocontrolled synthesis, enabling construction of azabicyclic structures with defined configurations from chiral azidoalcohol precursors [3]. Computational analyses (DFT, molecular docking) rationalize observed stereoselectivities by identifying transition state geometries and non-covalent interactions (e.g., cation-π, hydrogen bonding) that differentiate enantiomeric pathways [7] [9].
Table 4: Chiral Resolution Methods for Cyclohexyl(phenyl)methanamine Derivatives
Method | Chiral Selector/Auxiliary | Enantiomeric Excess (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Diastereomeric Salt Formation | L-(+)-Dibenzoyl tartaric acid | >99 (R) | 35-40 | High optical purity |
Enzymatic Resolution | Lipase PS (Pseudomonas cepacia) | 98 (S) | 45 | Mild aqueous conditions |
Chiral Chromatography | Cellulose tris(3,5-dimethylphenylcarbamate) | >99 | >95 | Preparative scale separation |
Asymmetric Hydrogenation | Rh-(R,R)-Et-DuPHOS complex | 94 (R) | 85 | Atom-economic synthesis |
Industrial-scale production employs green chemistry principles, as demonstrated in one-pot syntheses of cyclohexanecarbonitrile precursors:
CAS No.: 119752-76-0
CAS No.: 65618-21-5
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: